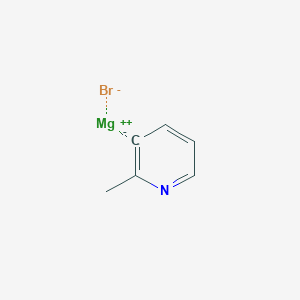
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyridin-3-ylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it a valuable tool in the formation of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyridin-3-ylmagnesium bromide can be synthesized by reacting 2-methylpyridine with magnesium in the presence of bromine. The reaction typically takes place in an anhydrous solvent such as 2-methyltetrahydrofuran to prevent the highly reactive Grignard reagent from reacting with water.
Industrial Production Methods
In industrial settings, the production of 2-Methylpyridin-3-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, as well as advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridin-3-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 2-Methylpyridin-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions typically occur under anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving 2-Methylpyridin-3-ylmagnesium bromide include alcohols, substituted pyridines, and various coupled products depending on the electrophile used.
Scientific Research Applications
2-Methylpyridin-3-ylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpyridin-3-ylmagnesium bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylpyridin-2-ylmagnesium bromide
- Pyridin-3-ylmagnesium bromide
Comparison
Compared to similar compounds, 2-Methylpyridin-3-ylmagnesium bromide is unique due to its specific reactivity and the types of products it can form. Its methyl group at the 2-position of the pyridine ring provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C6H6BrMgN |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
magnesium;2-methyl-3H-pyridin-3-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
CZEGIEYYAQJHFU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C=CC=N1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [3-(2-acetamidoethyl)-1-methyl-1H-indol-2-yl]acetate](/img/structure/B12636804.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
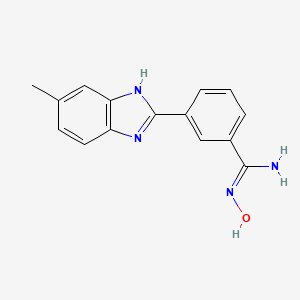

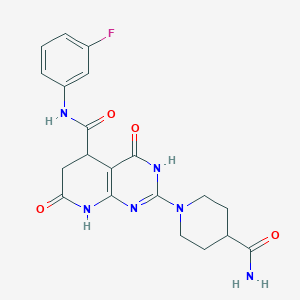

![[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
![N-ethyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12636865.png)
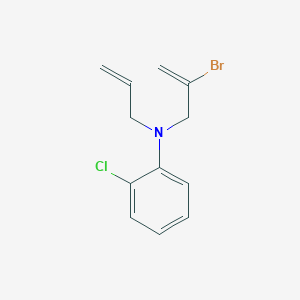
![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
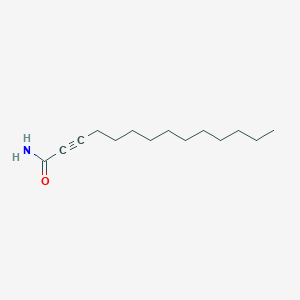
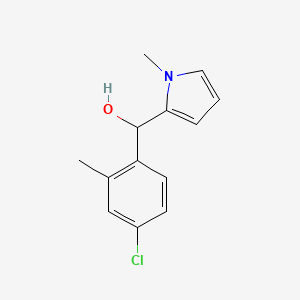
![N-[4-[[7-[3-(dimethylamino)propylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12636895.png)
